molecular formula C8H4FN3 B12281018 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No.: B12281018
M. Wt: 161.14 g/mol
InChI Key: BHZBXDBXBIUHOS-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound that contains a fluorine atom, a pyrrolo[3,2-b]pyridine core, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-fluoronicotinic acid with suitable reagents to form the desired pyrrolo[3,2-b]pyridine core . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine oxides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and development .

Properties

Molecular Formula

C8H4FN3

Molecular Weight

161.14 g/mol

IUPAC Name

5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4FN3/c9-7-2-1-6-8(12-7)5(3-10)4-11-6/h1-2,4,11H

InChI Key

BHZBXDBXBIUHOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC=C2C#N)F

Origin of Product

United States

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